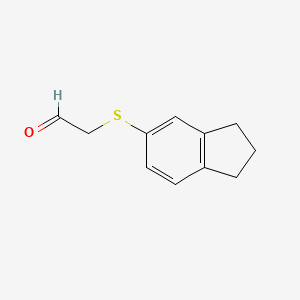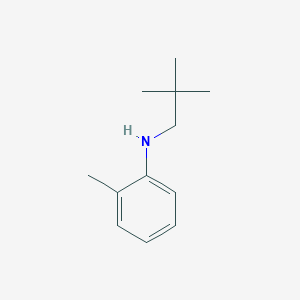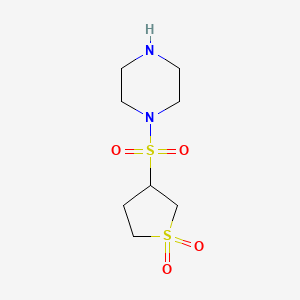![molecular formula C9H10N4O B13218263 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B13218263.png)
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is a compound that features a triazole ring fused to a pyridine ring, with an ethanol group attached to the pyridine. This structure is significant due to the presence of the triazole ring, which is known for its stability and ability to participate in various chemical reactions. Compounds containing triazole rings are often explored for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring . This reaction is often carried out under mild conditions using copper(I) catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale “click” chemistry processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the triazole ring.
科学研究应用
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coordination complexes.
作用机制
The mechanism of action of 1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Known for its anticancer properties.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Used in coordination chemistry and materials science.
1,2,4-Triazole derivatives: Explored for their broad range of biological activities.
Uniqueness
1-[6-(4H-1,2,4-Triazol-4-yl)pyridin-3-yl]ethan-1-ol is unique due to its specific combination of a triazole ring and a pyridine ring with an ethanol group
属性
分子式 |
C9H10N4O |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
1-[6-(1,2,4-triazol-4-yl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C9H10N4O/c1-7(14)8-2-3-9(10-4-8)13-5-11-12-6-13/h2-7,14H,1H3 |
InChI 键 |
JUKQHZOLQDWERB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CN=C(C=C1)N2C=NN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)




![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)



